molecular formula C18H21N3O3S2 B2457287 N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide CAS No. 1421477-37-3

N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide

Cat. No.: B2457287
CAS No.: 1421477-37-3
M. Wt: 391.5
InChI Key: MFPDDGUZXIRLAS-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-12-9-25-18(19-12)26-10-13-4-6-21(7-5-13)17(22)20-14-2-3-15-16(8-14)24-11-23-15/h2-3,8-9,13H,4-7,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPDDGUZXIRLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups known for their biological activity. The specific methodologies may vary, but generally include:

  • Formation of the Piperidine Ring : The core structure is often synthesized through cyclization reactions involving piperidine derivatives.
  • Incorporation of Benzo[d][1,3]dioxole : This moiety is introduced to enhance the compound's pharmacological properties.
  • Thiazole and Thiomethyl Modifications : These modifications are crucial for enhancing the compound's interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In vitro Studies : A series of related compounds have been tested against various cancer cell lines such as HeLa, A549, and MCF-7. Notably, some compounds demonstrated potent growth inhibition with IC50 values below 5 µM, indicating strong antiproliferative effects .
CompoundCell LineIC50 (µM)
C27HeLa2.07 ± 0.88
C27A5493.52 ± 0.49
C7A5492.06 ± 0.09
C16MCF-72.55 ± 0.34

The mechanisms underlying the antitumor activity of these compounds have been investigated through various assays:

  • Cell Cycle Analysis : Many compounds induce cell cycle arrest at specific phases, which contributes to their antiproliferative effects.
  • Apoptosis Induction : Compounds have been shown to activate apoptotic pathways via caspase activation and mitochondrial pathway modulation .
  • Molecular Docking Studies : These studies suggest that the compounds may inhibit key proteins involved in cancer progression, such as EGFR (epidermal growth factor receptor) .

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

  • Study on Anticancer Mechanisms : In a study evaluating bis-benzo[d][1,3]dioxol derivatives, some exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting superior potency against HepG2 and HCT116 cell lines .
  • Safety Profiles : Notably, many of these compounds showed low cytotoxicity towards normal cell lines (IC50 > 150 µM), indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling the piperidine core to the thioether-linked 4-methylthiazole moiety. Key steps include:

  • Step 1 : Formation of the piperidine-thioether intermediate via nucleophilic substitution, using solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as triethylamine .
  • Step 2 : Subsequent coupling with the benzo[d][1,3]dioxole carboxamide group under reflux conditions. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate purity .
  • Optimization : Yield improvements (60–85%) are achieved by controlling temperature (80–100°C) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, with δ 7.2–7.8 ppm indicating aromatic protons from the benzo[d][1,3]dioxole group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ = 429.12) .
  • X-ray Crystallography : Resolves bond angles and lengths, critical for understanding steric effects in biological interactions .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATP-dependent luciferase assays) .
  • Cell Viability Assays : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM .
  • Dose-Response Curves : Calculate IC50 values to quantify potency, ensuring consistency across replicates .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

  • Methodological Answer :

  • Rational Design : Replace the 4-methylthiazole group with bioisosteres (e.g., oxazole or imidazole) to modulate electronic properties .
  • Computational Docking : Use software like AutoDock Vina to predict binding affinities to specific receptors (e.g., GPCRs or kinases) .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., the carboxamide group) using comparative analysis with active analogs .

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Use identical cell lines (e.g., NIH/3T3 for baseline comparisons) and buffer systems (pH 7.4) to reduce variability .
  • Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Cross-Validate with Structural Analogs : Compare activity of derivatives (e.g., thiophene vs. thiazole variants) to isolate substituent effects .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP or DBU) for improved coupling efficiency .
  • Solvent Optimization : Replace DMF with acetonitrile or THF to enhance solubility of intermediates .
  • Flow Chemistry : Implement continuous-flow systems to reduce side reactions and improve scalability .

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